(5-Hydroxy-4,6-dimethylpyridin-3-YL)methyl dihydrogen phosphate
Overview
Description
(5-Hydroxy-4,6-dimethylpyridin-3-YL)methyl dihydrogen phosphate is a chemical compound with significant relevance in various scientific fields It is a derivative of pyridine, characterized by the presence of hydroxyl and methyl groups on the pyridine ring, and a phosphate group attached to the methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4,6-dimethylpyridin-3-YL)methyl dihydrogen phosphate typically involves the phosphorylation of (5-Hydroxy-4,6-dimethylpyridin-3-YL)methanol. The reaction can be carried out using phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) in the presence of a base like pyridine. The reaction conditions often include:
Temperature: The reaction is usually conducted at low temperatures (0-5°C) to control the reactivity of the phosphorylating agents.
Solvent: Common solvents used include dichloromethane (DCM) or tetrahydrofuran (THF).
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield of the product.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-4,6-dimethylpyridin-3-YL)methyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Hydroxy-4,6-dimethylpyridin-3-YL)methyl dihydrogen phosphate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its role in enzymatic reactions and metabolic pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (5-Hydroxy-4,6-dimethylpyridin-3-YL)methyl dihydrogen phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate group plays a crucial role in binding to active sites of enzymes, influencing their activity. The hydroxyl and methyl groups contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridoxal 5’-phosphate: A coenzyme involved in amino acid metabolism.
Pyridoxamine 5’-phosphate: Another derivative of pyridine with similar biochemical roles.
(4-Formyl-5-hydroxy-6-methylpyridin-3-YL)methyl dihydrogen phosphate: A closely related compound with a formyl group instead of a hydroxyl group.
Uniqueness
(5-Hydroxy-4,6-dimethylpyridin-3-YL)methyl dihydrogen phosphate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in various synthetic and biochemical processes sets it apart from other similar compounds.
Properties
IUPAC Name |
(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12NO5P/c1-5-7(4-14-15(11,12)13)3-9-6(2)8(5)10/h3,10H,4H2,1-2H3,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCOYOYDYNXAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1COP(=O)(O)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12NO5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60236944 | |
Record name | 4-Deoxypyridoxine 5'-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883-84-1 | |
Record name | 4-Deoxypyridoxine 5'-phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC29870 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29870 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Deoxypyridoxine 5'-phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60236944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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